Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
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Overview
Description
Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is a chemical compound with the molecular formula C10H10O5. It is a derivative of 7-oxanorbornene and is known for its unique bicyclic structure, which includes an oxygen bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate can be synthesized through a two-step process involving the Fisher esterification of 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with methanol . The reaction is typically carried out in the presence of a sulfuric acid catalyst under sonication conditions . The resulting product is then purified and characterized using various spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR .
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve similar esterification processes, but with optimized reaction conditions to increase yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate involves its reactivity towards nucleophiles and electrophiles. The oxygen bridge in its structure makes it a suitable candidate for various cycloaddition reactions, which are essential in forming complex molecular architectures . Additionally, its ester groups can undergo hydrolysis and transesterification reactions, further expanding its utility in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 3,6-epoxycyclohexa-1,4-diene-1,2-dicarboxylate: Similar in structure but lacks the bicyclic framework.
Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: A close analog with slight variations in the double bond positions.
Uniqueness
Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is unique due to its bicyclic structure with an oxygen bridge, which imparts distinct reactivity and stability compared to its analogs. This uniqueness makes it a valuable compound in various synthetic and industrial applications .
Properties
CAS No. |
51372-64-6 |
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Molecular Formula |
C10H12O5 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C10H12O5/c1-13-9(11)7-5-3-4-6(15-5)8(7)10(12)14-2/h3-8H,1-2H3 |
InChI Key |
JYJBURATEMWQOS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2C=CC(C1C(=O)OC)O2 |
Origin of Product |
United States |
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